molecular formula C22H20F2N2O3 B2679928 3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888443-74-1

3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Cat. No. B2679928
CAS RN: 888443-74-1
M. Wt: 398.41
InChI Key: QXQFECIZSSWLNW-UHFFFAOYSA-N
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Description

3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, also known as CDCB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been found to possess various pharmacological properties. CDCB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides

Researchers Hsiao et al. (1999) developed polyamides featuring cyclohexylidene cardo groups, showcasing high thermal stability with glass transition temperatures ranging from 180-243°C and weight loss temperatures above 450°C. These polyamides, soluble in polar aprotic solvents, could be used to create transparent, flexible, and tough films, indicating potential applications in materials science (Hsiao et al., 1999).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Ahmed (2007) focused on creating new antibiotic and antibacterial drugs through the synthesis of pyrimidinone derivatives from thiophene-2-carboxamide. This study illustrates the compound's versatility in drug development, especially as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Benzofuran Carboxamide Derivatives for Antimicrobial and Anti-inflammatory Applications

Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Their findings suggest potential applications in developing novel therapeutic agents (Lavanya et al., 2017).

Anticonvulsant Properties of Enaminones

The study by Kubicki et al. (2000) on anticonvulsant enaminones provides insights into the structural and hydrogen bonding characteristics of compounds containing cyclohexene rings, which are crucial for their pharmacological activity. This research might guide the design of new anticonvulsant drugs (Kubicki et al., 2000).

Characterization of Cyclohexanecarboxamide Derivatives

Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, presenting a detailed analysis of their molecular structures. This work could inform the development of compounds with specific binding properties or reactivities (Özer et al., 2009).

Development of Fluorine-18-labeled Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use as radiolabeled compounds in medical imaging, particularly for mapping serotonin receptors. This research demonstrates the compound's utility in diagnostic applications (Lang et al., 1999).

properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c23-16-11-10-14(12-17(16)24)25-22(28)20-19(15-8-4-5-9-18(15)29-20)26-21(27)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQFECIZSSWLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

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